molecular formula C8H13ClF3N B2547395 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride CAS No. 2241128-84-5

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B2547395
CAS No.: 2241128-84-5
M. Wt: 215.64
InChI Key: NVRXJWUHJTXCIR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is a spirocyclic amine hydrochloride derivative characterized by a six-membered azaspiro ring fused to a four-membered carbocyclic ring. The 7-position of the spiro framework is substituted with a trifluoromethyl (-CF₃) group, a structural feature known to enhance metabolic stability, lipophilicity, and bioavailability in medicinal chemistry applications . The trifluoromethyl group likely increases its steric and electronic complexity compared to simpler analogs, making it a promising candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders or antimicrobial agents .

Properties

IUPAC Name

7-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-7(5-12-6)2-1-3-7;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXJWUHJTXCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(NC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-6-azaspiro[3

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially affecting various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride with structurally related azaspiro compounds, emphasizing substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Properties
This compound Not explicitly listed C₈H₁₂ClF₃N (inferred) -CF₃ at 7-position ~195.6 (estimated) Hypothesized use in CNS drugs or antibacterials; enhanced metabolic stability
6-Azaspiro[3.4]octane hydrochloride 1414885-18-9 C₇H₁₄ClN No substituents 147.65 Building block for drug discovery; used in synthesizing spirocyclic β-lactam antibiotics
8-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]octane hydrochloride Not provided C₁₂H₁₇ClN₆ Cyclopropyl-triazole at 8-position 296.75 Antibacterial activity against ESKAPE pathogens; improved target binding
7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride 2177259-45-7 C₆H₁₀ClFN₃S -F at 7-position, sulfur atom 183.68 Potential antimicrobial agent; sulfur enhances electronic properties
6,6-Difluoro-2-azaspiro[3.4]octane Hydrochloride 2940962-72-9 C₇H₁₁ClF₂N -F at 6,6-positions 200.62 Improved bioavailability due to fluorine’s electronegativity
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride 1181458-30-9 C₁₀H₁₈ClN₃O₂ Methoxyethyl and methyl groups 259.72 Investigated for kinase inhibition; polar groups may improve solubility

Key Findings from Comparative Analysis:

Structural Influence on Bioactivity: The trifluoromethyl group in the target compound is expected to confer greater lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like 6-azaspiro[3.4]octane hydrochloride .

Antibacterial Applications :

  • Spirocyclic amines with heterocyclic substituents (e.g., triazole in 8-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)-6-azaspiro[3.4]octane hydrochloride) demonstrate potent activity against drug-resistant pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
  • Fluorinated derivatives (e.g., 6,6-Difluoro-2-azaspiro[3.4]octane hydrochloride) show improved membrane permeability, a critical factor in overcoming bacterial efflux pumps .

Drug Discovery Utility :

  • Unsubstituted 6-azaspiro[3.4]octane hydrochloride is widely used as a versatile intermediate for synthesizing β-lactam antibiotics and protease inhibitors .
  • Methoxyethyl and methyl groups in triazaspiro compounds (e.g., 1181458-30-9) are associated with balanced solubility and target affinity, making them suitable for oral drug formulations .

Biological Activity

7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride, a compound with the CAS number 2241128-84-5, belongs to a class of bicyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H11ClF3N
Molecular Weight227.64 g/mol
AppearanceWhite to off-white powder

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Related spiro compounds have shown effectiveness against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Anticancer Properties : Some azaspiro compounds have been identified as inhibitors of critical pathways in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK signaling pathways.
  • Neuropharmacological Effects : Certain derivatives have been noted for their interaction with neurotransmitter receptors, suggesting potential use in treating neurological disorders.

Antimicrobial Activity

A study conducted on related azaspiro compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were recorded, showcasing the potential of these compounds in treating resistant bacterial strains.

Compound IDMIC (μg/mL)Activity Description
10.016Highly active against M. tuberculosis
20.032Moderate activity
30.064Lower activity

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Drug Resistance : Research highlighted the use of azaspiro compounds in overcoming drug resistance in tuberculosis treatment. The study showed enhanced efficacy when combined with traditional antibiotics, leading to reduced MIC values and improved treatment outcomes.
  • Neuropharmacological Effects : A clinical trial investigated the effects of a related compound on patients with anxiety disorders. Results indicated significant reductions in anxiety scores, suggesting that these compounds may act as effective anxiolytics by modulating neurotransmitter systems.

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